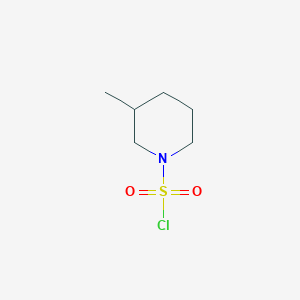

3-Methylpiperidine-1-sulfonyl chloride

Description

3-Methylpiperidine-1-sulfonyl chloride is a sulfonating agent characterized by a six-membered piperidine ring substituted with a methyl group at the 3-position and a sulfonyl chloride moiety at the 1-position. This compound is widely utilized in organic synthesis, particularly in the preparation of sulfonamides, which are critical intermediates in pharmaceuticals and agrochemicals. The methyl group introduces steric and electronic effects that modulate reactivity, while the sulfonyl chloride group serves as a reactive handle for nucleophilic substitution reactions.

Properties

IUPAC Name |

3-methylpiperidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-6-3-2-4-8(5-6)11(7,9)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDFNZUQWMCFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627887-46-1 | |

| Record name | 3-methylpiperidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Methylpiperidine-1-sulfonyl chloride typically involves the reaction of 3-methylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

3-Methylpiperidine+Chlorosulfonic Acid→3-Methylpiperidine-1-sulfonyl chloride+HCl

Industrial production methods may vary, but they generally involve similar reaction conditions with optimized parameters to maximize yield and purity .

Chemical Reactions Analysis

3-Methylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific nucleophile or reducing/oxidizing agent used .

Scientific Research Applications

Organic Synthesis

3-Methylpiperidine-1-sulfonyl chloride serves as a crucial reagent in organic synthesis. Its sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, facilitating the formation of various sulfonamide derivatives. These derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions

- Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides, which are valuable in drug development.

- Formation of Complex Molecules : It acts as a building block for more complex organic molecules, enhancing the diversity of chemical libraries used in drug discovery.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds derived from this sulfonyl chloride have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that piperidine derivatives containing sulfonamide units exhibit significant antibacterial activity against various pathogens. For instance, certain derivatives showed effective inhibition against Xanthomonas oryzae with an EC₅₀ value significantly lower than traditional agents like bismerthiazol .

Biological Research

The compound is utilized in proteomics and biochemical research to study protein interactions and enzyme functions. Its ability to modify proteins through sulfonamide formation allows researchers to investigate biological pathways and mechanisms.

Industrial Applications

In industry, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity allows for the efficient synthesis of various chemical products, contributing to advancements in materials science and chemical manufacturing.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Reagent for nucleophilic substitution reactions | Formation of sulfonamides |

| Medicinal Chemistry | Development of biologically active compounds | Antibacterial derivatives effective against Xanthomonas |

| Biological Research | Study of protein interactions and enzyme functions | Modulation of enzyme activity |

| Industrial Applications | Production of fine chemicals and specialty materials | Synthesis of complex organic molecules |

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 3-methylpiperidine-1-sulfonyl chloride can be contextualized by comparing it with analogous sulfonyl chlorides, such as those listed in (Hairui Chemical, 2025). Key structural variations include substituent type, ring size, and electronic properties. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: 3-Trifluoromethylpiperidine-1-sulfonyl chloride (CAS 1932162-57-6) contains a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent. This enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines) compared to the methyl-substituted analog . However, its smaller steric profile may improve accessibility in sterically hindered reactions.

Halogen and Alkoxy Substituents :

- 3-Fluoropiperidine-1-sulfonyl chloride (CAS 1845693-87-9) and 3-trifluoromethoxy-piperidine-1-sulfonyl chloride (CAS 1208080-28-7) feature fluorine and trifluoromethoxy (-OCF₃) groups, respectively. Fluorine’s electronegativity increases sulfonyl chloride reactivity, while -OCF₃ combines steric bulk with electron withdrawal, offering unique selectivity in coupling reactions .

Ring Size and Conformational Flexibility

- Piperidine (6-membered ring) : The six-membered ring in this compound provides conformational stability, balancing reactivity and steric demand.

- Azetidine (4-membered ring) : 1-Azetidinesulfonyl chloride (CAS 639519-67-8) has significant ring strain, making it highly reactive but challenging to handle in industrial applications .

Comparative Data Table

Biological Activity

3-Methylpiperidine-1-sulfonyl chloride (MPSC) is a sulfonyl chloride compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of MPSC, focusing on its mechanisms of action, applications, and relevant case studies.

MPSC is characterized by the molecular formula and a molecular weight of 197.68 g/mol. The compound features a piperidine ring with a sulfonyl chloride group, which makes it a versatile reagent in organic synthesis. MPSC primarily acts through nucleophilic substitution reactions, where it reacts with amines, alcohols, and thiols to form sulfonamide derivatives and other functionalized compounds.

Mechanisms of Action:

- Nucleophilic Substitution: MPSC can react with various nucleophiles to form sulfonamides, which are important in medicinal chemistry for their antibacterial properties.

- Modification of Biomolecules: It is utilized in the modification of peptides and proteins, introducing sulfonyl groups that enhance biological activity or facilitate further functionalization.

Applications in Biological Research

MPSC has several notable applications in biological research:

- Synthesis of Pharmaceutical Intermediates: MPSC is employed in creating active pharmaceutical ingredients (APIs) due to its ability to introduce sulfonyl groups into drug candidates.

- Biological Activity Studies: Research has indicated that derivatives of piperidine compounds exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies on piperidine derivatives have shown promising results against Mycobacterium tuberculosis (Mtb), highlighting the potential of MPSC derivatives in treating tuberculosis .

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those derived from MPSC. The results demonstrated that certain derivatives exhibited moderate to excellent antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compounds achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics .

2. Structure-Activity Relationship (SAR)

Research focusing on SAR has revealed that modifications to the piperidine ring significantly affect the biological activity of the resulting compounds. For example, specific substitutions on the piperidine ring enhanced the inhibitory potency against bacterial enzymes, demonstrating a clear relationship between structure and activity .

| Compound | R Group | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|

| 1 | 33 | 14 ± 3 | 8 ± 1 |

| 15 | 16 | 25<x<50 | 13 ± 2 |

| 16 | 16 | >50 | 28 ± 3 |

| 17 | 16 | <25 | 6 ± 1 |

The table above summarizes the inhibitory concentrations for selected compounds derived from MPSC, illustrating their potential as therapeutic agents against Mtb .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.